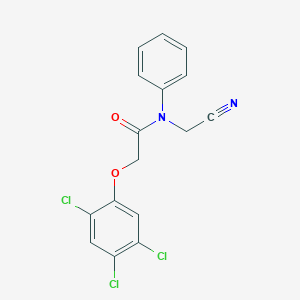
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
カタログ番号:
B2863470
CAS番号:
1182002-59-0
分子量:
369.63
InChIキー:
KLGCZUYLULFJNC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide” is a chemical compound with the molecular formula C16H11Cl3N2O2 . It has an average mass of 369.630 Da and a monoisotopic mass of 367.988617 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C16H11Cl3N2O2 . This formula indicates that the molecule contains 16 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学的研究の応用
Metabolism and Toxicological Studies
- Chloroacetamide herbicides, including compounds like acetochlor and alachlor, are studied for their metabolism in both human and rat liver microsomes. These studies are crucial for understanding the carcinogenic pathways of these herbicides, which involve complex metabolic activations leading to DNA-reactive products. Specifically, acetochlor and metolachlor are metabolized to CMEPA, an important intermediate in the pathway to potentially carcinogenic products (Coleman et al., 2000).
Anticancer Drug Synthesis
- The synthesis and molecular docking analysis of an anticancer drug involving a compound related to N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide was studied. The compound demonstrated potential by targeting the VEGFr receptor, indicating its importance in the development of new anticancer therapies (Sharma et al., 2018).
Herbicide Safeners and Metabolism
- Research on dichloroacetamide safeners for herbicides highlights the importance of understanding herbicide metabolism and mode of action. These studies are vital for developing compounds that protect crops against herbicide-induced damage while ensuring the effectiveness of herbicides against weeds (Latli & Casida, 1995).
Applications in Polymer Chemistry
- Cyanoacetamides, including those structurally related to the compound of interest, have been explored as novel curing agents for epoxy resins. This research is significant for the development of materials with enhanced thermal and mechanical properties, applicable in various industrial sectors (Renner et al., 1988).
特性
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c17-12-8-14(19)15(9-13(12)18)23-10-16(22)21(7-6-20)11-4-2-1-3-5-11/h1-5,8-9H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGCZUYLULFJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide
Cat. No.: B2863387
CAS No.: 920236-69-7
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[...
Cat. No.: B2863388
CAS No.: 1797560-82-7
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrol...
Cat. No.: B2863390
CAS No.: 2034322-65-9
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-m...
Cat. No.: B2863391
CAS No.: 1421473-59-7
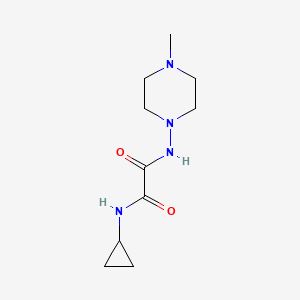
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
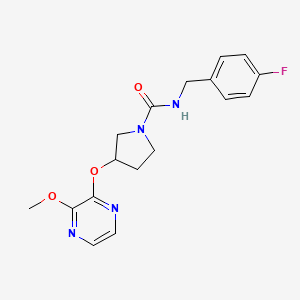
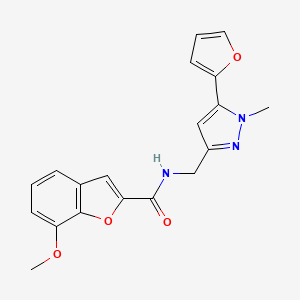
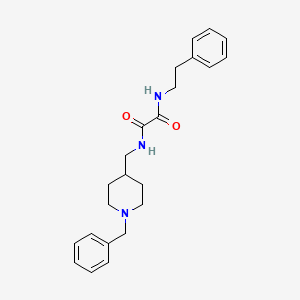
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
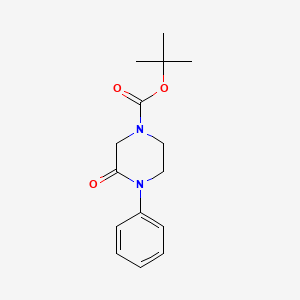
![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)
![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
